Decahydroisoquinolin-8a-ol
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Overview
Description
Decahydroisoquinolin-8a-ol is a nitrogen-containing heterocyclic compound with the chemical formula C9H17NO. It is a derivative of decahydroisoquinoline, which is the saturated form of isoquinoline. This compound is notable for its unique structure, which includes a fused-ring system that is often found in various natural and synthetic alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Decahydroisoquinolin-8a-ol can be synthesized through several methods. One common approach involves the hydrogenation of isoquinoline or tetrahydroisoquinoline under specific conditions. The hydrogenation process typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation reactors. These reactors are designed to handle the high pressures and temperatures required for the hydrogenation process. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Decahydroisoquinolin-8a-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the alcohol group to a ketone or aldehyde.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where reagents such as alkyl halides can introduce new alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Decahydroisoquinolin-8a-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of decahydroisoquinolin-8a-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Decahydroisoquinoline: The parent compound, which lacks the hydroxyl group.
Tetrahydroisoquinoline: A partially saturated form of isoquinoline.
Isoquinoline: The fully unsaturated aromatic compound.
Uniqueness
Decahydroisoquinolin-8a-ol is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a variety of chemical modifications and interactions that are not possible with its parent compound, decahydroisoquinoline .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,8-octahydro-1H-isoquinolin-8a-ol |
InChI |
InChI=1S/C9H17NO/c11-9-5-2-1-3-8(9)4-6-10-7-9/h8,10-11H,1-7H2 |
InChI Key |
DKXIZGHCVIAUNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CNCCC2C1)O |
Origin of Product |
United States |
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